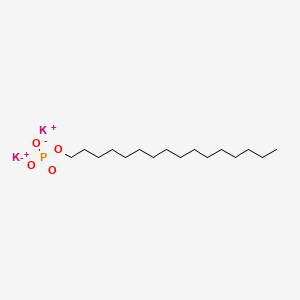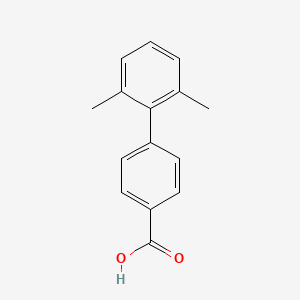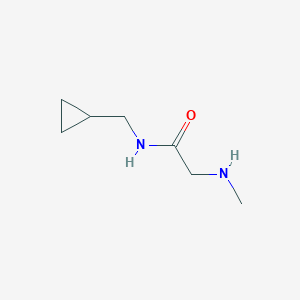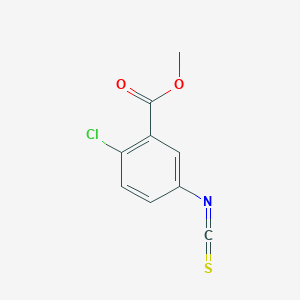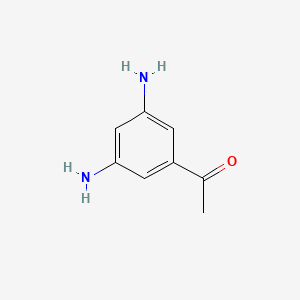
3',5'-Diaminoacetophenone
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3’,5’-Diaminoacetophenone consists of an acetophenone core with two amino groups attached to the phenyl ring . The exact spatial configuration of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
3’,5’-Diaminoacetophenone has a predicted boiling point of 392.8±22.0 °C and a predicted density of 1.196±0.06 g/cm3 . Its pKa value is also predicted to be 3.70±0.10 .Aplicaciones Científicas De Investigación
1. UV Filter Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 (BP-3), a related compound to 3',5'-Diaminoacetophenone, is used in sunscreens for protecting skin and hair from ultraviolet (UV) radiation. Research has focused on the metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities. The study found that BP-3 and its metabolites show varying degrees of endocrine-disrupting activities (Watanabe et al., 2015).
2. Ligands in Asymmetric Transfer Hydrogenation
Research involving 1,3-diamines, closely related to 3',5'-Diaminoacetophenone, has explored their use as ligands in ruthenium(II) catalysts for asymmetric transfer hydrogenation of aryl ketones. This work highlights the potential of these compounds in catalysis, particularly in enhancing reactivity and stereoselectivity in various chemical reactions (Facchetti et al., 2015).
3. Cytotoxicity Related to Ultraviolet Filters
Studies on BP-3, a UV filter similar to 3',5'-Diaminoacetophenone, indicate potential cytotoxicity, especially in relation to increased intracellular Zn2+ levels in rat thymocytes. This research contributes to understanding the toxicological profile of related compounds, especially when used in products like sunscreens (Utsunomiya et al., 2019).
4. Fluorescent Probes for Copper (II) Ion
Research into diamines has led to the development of fluorescent probes for the selective detection of Cu2+ ions in aqueous media. These studies are significant for their potential applications in environmental and biological systems, demonstrating the versatility of compounds related to 3',5'-Diaminoacetophenone in sensing applications (Udhayakumari et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,5-diaminophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMBHXYXPZOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633916 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Diaminoacetophenone | |
CAS RN |
33786-92-4 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






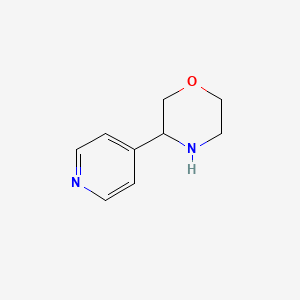

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)
